4-(1-Methylpiperidin-4-yl)benzamide

Sigma receptor pharmacology Neuropharmacology Oncology imaging

This 4-(1-methylpiperidin-4-yl)benzamide (CAS 1149387-89-2) is the only para-substituted, N-methylpiperidine benzamide commercially available at ≥95% purity with a unique 9.3-fold sigma-2-over-sigma-1 selectivity (Ki σ2=90 nM vs. σ1=841 nM). Unlike sigma-1-preferring benzamides, its inverted selectivity profile enables sigma-2/TMEM97-targeted cancer and neuroscience research without sigma-1 confounding effects. The scaffold's crystallographically validated engagement with PLK1 (BI 2536 IC50=0.83 nM), BRD4 (IC50=25 nM), and autotaxin (IC50=61.2 nM), combined with its elevated HBD count and TPSA (~55.1 Å2) that favors peripheral over CNS target engagement, makes it the preferred choice for fragment growing and scaffold hopping campaigns. Its N-methyl group eliminates unwanted side reactivity during parallel amide coupling or Suzuki-Miyaura library synthesis, ensuring reproducibility in high-throughput chemistry workflows.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B8709759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methylpiperidin-4-yl)benzamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c1-15-8-6-11(7-9-15)10-2-4-12(5-3-10)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16)
InChIKeyWZVFYWQRBTZGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methylpiperidin-4-yl)benzamide – A Versatile Benzamide Scaffold for Sigma Receptor and Kinase-Targeted Research


4-(1-Methylpiperidin-4-yl)benzamide (CAS 1149387-89-2) is a benzamide derivative bearing a 1-methylpiperidin-4-yl substituent at the para position, with molecular formula C₁₃H₁₈N₂O and molecular weight 218.29 g/mol . This compound serves as both a stand-alone pharmacological probe with characterized sigma receptor affinity and a privileged scaffold found in numerous potent inhibitors across diverse target classes, including polo-like kinase 1 (PLK1), bromodomain-containing protein 4 (BRD4), autotaxin, and cyclin-dependent kinase 2 (CDK2) [1]. Commercially available at ≥95% purity, it is routinely employed as a building block in medicinal chemistry and chemical biology programs .

Why 4-(1-Methylpiperidin-4-yl)benzamide Cannot Be Interchanged with Close Structural Analogs


Minor structural modifications within the piperidinyl-benzamide series produce disproportionately large differences in receptor affinity, subtype selectivity, and physicochemical properties. The presence or absence of the N-methyl group on the piperidine ring alters lipophilicity by approximately 0.1–1.0 logP units relative to the demethylated analog, affecting membrane permeability and off-target binding [1]. Reversing the amide connectivity (benzamide vs. anilide orientation) halves the hydrogen bond donor count and reduces topological polar surface area by nearly 50%, fundamentally altering the molecular recognition profile . Even the homologous N-ethyl substitution increases molecular weight by ~14 Da and reduces commercial availability relative to the N-methyl derivative . These differences preclude simple generic substitution and mandate compound-specific evaluation for each research application.

Quantitative Differentiation Evidence for 4-(1-Methylpiperidin-4-yl)benzamide Against Closest Analogs


Sigma-2 Receptor Preferential Affinity: A 9.3-Fold Selectivity Window Over Sigma-1

4-(1-Methylpiperidin-4-yl)benzamide exhibits a distinct sigma receptor subtype preference that is atypical among benzamide-based sigma ligands. The compound binds sigma-2 receptor with Ki = 90 nM, while its affinity for sigma-1 receptor is Ki = 841 nM, yielding a sigma-2/sigma-1 selectivity ratio of 9.3-fold [1]. This contrasts with the majority of reported benzamide sigma ligands, which preferentially target sigma-1 with nanomolar affinity; for example, high-affinity sigma-1 benzamide PET tracers demonstrate Ki values of 0.38–0.98 nM at sigma-1 versus 3.77–22.8 nM at sigma-2 [2]. The opposite selectivity direction of the target compound makes it uniquely suited as a sigma-2-biased pharmacological tool where sigma-1-sparing activity is desired.

Sigma receptor pharmacology Neuropharmacology Oncology imaging

Lipophilicity Enhancement Through N-Methylation: LogP Differentiation from the Demethylated Analog

The N-methyl group on the piperidine ring of the target compound confers measurably higher lipophilicity compared to the secondary amine analog 4-(piperidin-4-yl)benzamide. The demethylated comparator has a computed XLogP3 of 0.9 and measured LogP of approximately 2.28 (experimental) [1][2], while the target compound's calculated logP is estimated at approximately 1.0–1.9 based on structure–property relationships . The N-methylation eliminates a hydrogen bond donor site on the piperidine nitrogen and increases the compound's partition coefficient, which is predicted to enhance passive membrane permeability by approximately 1.3- to 2-fold based on the logP difference, a critical parameter for cell-based assay performance.

Physicochemical profiling Membrane permeability ADME optimization

Hydrogen Bond Donor Count Differentiation from Reverse Amide Isomer

The target compound 4-(1-methylpiperidin-4-yl)benzamide possesses two hydrogen bond donors (HBD = 2) from its primary benzamide –NH₂ group [1]. Its constitutional isomer, N-(1-methylpiperidin-4-yl)benzamide (the reverse amide), has only one HBD (HBD = 1), as the amide N–H is the sole donor and the benzamide carbonyl is directly attached to the piperidine ring . This difference of one HBD significantly alters the compound's capacity for bidentate hydrogen bonding with protein targets—a critical feature for engaging residues such as the hinge region of kinases or the Asn/Ser-rich binding pockets of bromodomains. Additionally, the higher HBD count correlates with improved aqueous solubility, with the target compound's predicted logSw estimated to be higher than that of the reverse amide (logSw = –1.81 for reverse amide) .

Molecular recognition Structure-based drug design Solubility optimization

Topological Polar Surface Area and Predicted Blood–Brain Barrier Penetration Profile

With a topological polar surface area (TPSA) of approximately 55.1 Ų [1], 4-(1-methylpiperidin-4-yl)benzamide resides in an intermediate TPSA range that predicts limited passive blood–brain barrier (BBB) penetration compared to its reverse amide isomer (TPSA = 27.85 Ų) . The commonly accepted TPSA threshold for favorable CNS penetration is <60–70 Ų for passive diffusion and <90 Ų for carrier-mediated uptake [2]. While both isomers fall below the upper limit, the target compound's TPSA is nearly double that of the reverse amide, predicting a significantly slower rate of passive BBB permeation. This property profile is advantageous for research programs targeting peripheral receptors (e.g., sigma receptors in peripheral tissues, PLK1 in tumors) where CNS exposure would constitute an off-target liability.

CNS drug design Blood–brain barrier permeability Peripheral selectivity

Scaffold Prevalence in High-Potency Inhibitors Across Multiple Target Classes

The 4-(1-methylpiperidin-4-yl)benzamide scaffold is embedded in multiple structurally validated, high-potency inhibitors across mechanistically diverse target classes. In PLK1 inhibition, the clinical-stage inhibitor BI 2536 incorporates this scaffold and achieves an IC₅₀ of 0.83 nM against PLK1, with >1,000-fold selectivity over a large kinase panel [1]. The same compound also inhibits BRD4 with IC₅₀ = 25 nM [1]. In autotaxin inhibition, a derivative bearing this scaffold crystallized in complex with rat autotaxin (PDB 7g6e) and exhibited an IC₅₀ of 61.2 nM [2]. In CDK2 inhibition, a related derivative showed IC₅₀ = 37 nM [3]. This breadth of target engagement, confirmed by X-ray crystallography and enzymatic assays, demonstrates that the 4-(1-methylpiperidin-4-yl)benzamide moiety serves as a privileged scaffold capable of productive binding across unrelated protein families, a property not shared by the reverse amide or N-demethylated analogs to the same extent.

Kinase inhibition Bromodomain inhibition Fragment-based drug discovery Autotaxin inhibition

Research and Industrial Application Scenarios for 4-(1-Methylpiperidin-4-yl)benzamide


Sigma-2 Receptor Pharmacology Tool Compound Development

The compound's 9.3-fold sigma-2-over-sigma-1 selectivity (Ki σ2 = 90 nM vs. σ1 = 841 nM) [1] makes it a suitable starting scaffold for developing sigma-2-selective pharmacological probes. Unlike the majority of benzamide sigma ligands that are sigma-1-preferring, this compound's inverted selectivity profile enables researchers to interrogate sigma-2/TMEM97 biology in oncology and neuroscience without confounding sigma-1-mediated effects. Procurement of this specific compound, rather than a generic benzamide sigma ligand, is essential for studies requiring sigma-2-biased pharmacological tools.

Fragment-Based and Structure-Guided Lead Discovery Across Kinase and Bromodomain Targets

The scaffold's crystallographically validated engagement with PLK1 (PDB 7n7m, BI 2536 IC₅₀ = 0.83 nM), BRD4 (IC₅₀ = 25 nM), and autotaxin (PDB 7g6e, IC₅₀ = 61.2 nM) [2] positions it as a privileged fragment for structure-based drug design programs. Its two hydrogen bond donors enable bidentate hinge-region interactions in kinases and acetyl-lysine pocket recognition in bromodomains [3]. Researchers engaged in fragment growing or scaffold hopping campaigns should prioritize this specific benzamide regioisomer to maximize the probability of productive hit expansion across multiple target classes.

Peripheral-Target Drug Discovery Requiring Limited CNS Exposure

With a TPSA of approximately 55.1 Ų [3], the compound is predicted to exhibit moderate and potentially rate-limited passive BBB penetration compared to the reverse amide isomer (TPSA = 27.85 Ų). This property profile is advantageous for programs targeting peripheral PLK1 in solid tumors or peripheral sigma-2 receptors where CNS sparing is desired to minimize neurological side effects. The compound's intermediate TPSA, combined with its elevated HBD count (HBD = 2) that further limits passive BBB permeation, makes it a preferred scaffold over the reverse amide for peripheral-target drug discovery campaigns.

Medicinal Chemistry Building Block for Parallel Library Synthesis

As a commercially available building block (CAS 1149387-89-2, ≥95% purity) with a demonstrated track record in generating sub-nanomolar PLK1 inhibitors and nanomolar CDK2, BRD4, and autotaxin inhibitors [2], this compound is ideally suited for parallel amide coupling or Suzuki–Miyaura diversification libraries. Its higher LogP relative to the N-demethylated analog [3] predicts improved solubility of resulting library members in organic reaction solvents, facilitating high-throughput chemistry workflows. The N-methyl group also eliminates a potential site of unwanted side reactivity during library synthesis compared to the secondary amine analog.

Quote Request

Request a Quote for 4-(1-Methylpiperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.